Ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxo-acetate
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Overview
Description
Ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxo-acetate is an organic compound with a complex structure that includes a difluorophenyl group, a sulfanyl group, and an oxo-acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxo-acetate typically involves the reaction of ethyl oxalyl chloride with 3,4-difluorothiophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Step 1: Ethyl oxalyl chloride is reacted with 3,4-difluorothiophenol in the presence of triethylamine.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is isolated by extraction and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include the use of more robust purification techniques such as distillation and large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
Ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxo-acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxo-acetate involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to specific targets, while the sulfanyl and oxo-acetate groups may participate in chemical reactions that modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxo-acetate can be compared with similar compounds such as:
Ethyl 2-(3,4-dichlorophenyl)sulfanyl-2-oxo-acetate: Similar structure but with chlorine atoms instead of fluorine atoms.
Ethyl 2-(3,4-difluorophenyl)sulfanyl-2-hydroxy-acetate: Similar structure but with a hydroxy group instead of an oxo group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
The presence of the difluorophenyl group in this compound imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its chlorinated or hydroxylated analogs. The ethyl ester group also influences the compound’s solubility and reactivity.
Properties
IUPAC Name |
ethyl 2-(3,4-difluorophenyl)sulfanyl-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3S/c1-2-15-9(13)10(14)16-6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDBOYUXKYDVHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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